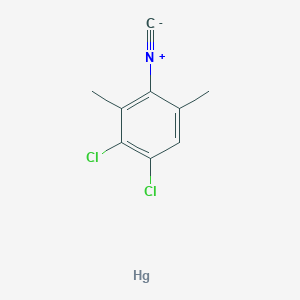
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 g/mol . This compound belongs to the class of oxadiazolines, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. Oxadiazolines are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline typically involves a two-step reaction. The first step is the condensation reaction between an appropriate carboxylic acid hydrazide and an aldehyde to form a hydrazone. The second step involves the cyclization of the hydrazone with acetic anhydride to form the oxadiazoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiprotozoal activities.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline involves its interaction with various molecular targets and pathways. The presence of the –N=CO group in its structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect processes such as biofilm formation, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2,5-dimethyl-4-acetyl-1,3,4-oxadiazoline: Similar structure but with an additional methyl group.
3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline: Known for its antimicrobial and antiprotozoal activities.
Uniqueness
5-Ethyl-5-methyl-4-acetyl-1,3,4-oxadiazoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups at the 5-position of the oxadiazoline ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
58010-94-9 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(2-ethyl-2-methyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(3)9(6(2)10)8-5-11-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
ZHCHSWANBCUERS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N(N=CO1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
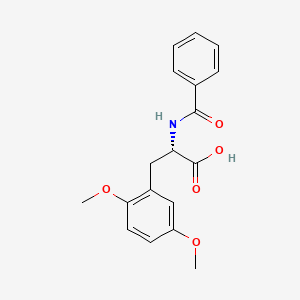
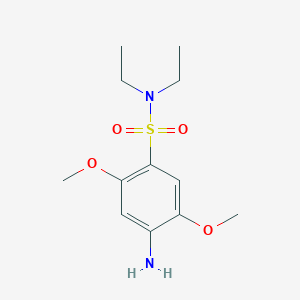

![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
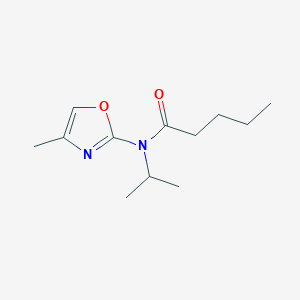
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
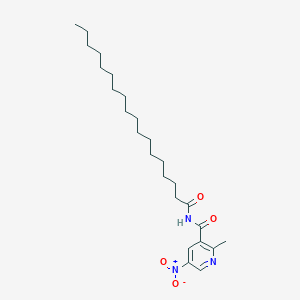
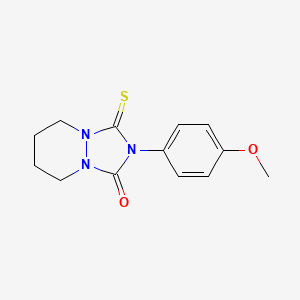
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)

![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
